1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under specific conditions to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolo[2,3-B]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the pyrrolo[2,3-B]pyridine core .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and metastasis in cancer .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A core structure similar to the compound but without the ethanamine and sulfonyl groups.
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine: Similar but lacks the 3-methylphenylsulfonyl group.
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(phenyl)sulfonyl]-: Similar but with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 3-methylphenylsulfonyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[1-(3-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C16H17N3O2S/c1-12-4-2-5-14(10-12)22(20,21)19-11-13(7-8-17)15-6-3-9-18-16(15)19/h2-6,9-11H,7-8,17H2,1H3 |
InChI Key |
CXDMONKMPBWVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CCN |
Origin of Product |
United States |
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